molecular formula C6H5Cl2N3 B563695 6-Chloro-7-deazapurine Hydrochloride CAS No. 1243346-92-0

6-Chloro-7-deazapurine Hydrochloride

Cat. No.: B563695
CAS No.: 1243346-92-0
M. Wt: 190.027
InChI Key: PEBOURCSCAMADU-UHFFFAOYSA-N
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Description

6-Chloro-7-deazapurine Hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3 and a molecular weight of 190.03 . It is a derivative of 7-deazapurine, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-deazapurine Hydrochloride typically involves the chlorination of 7-deazapurine. One common method includes the use of N-chloro-N-methyl-tosylamide under palladium/copper catalysis . The reaction conditions often involve the use of dioxane as a solvent and sodium carbonate as a base.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-deazapurine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Aminated Derivatives: Products of C-H amination reactions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-7-deazapurine Hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound exerts its effects by inhibiting the activity of these enzymes, thereby affecting various cellular pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

  • 6-Amino-7-deazapurine
  • 7-Bromo-6-chloro-7-deazapurine
  • 6-Chloropurine

Comparison: 6-Chloro-7-deazapurine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity in substitution and amination reactions, making it valuable for the synthesis of diverse derivatives .

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBOURCSCAMADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747323
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243346-92-0
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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